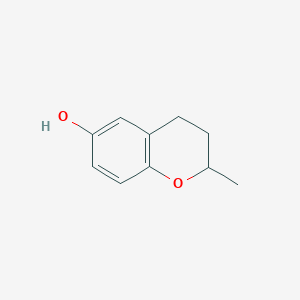
2-Methyl-6-chromanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-chromanol is a bicyclic heterocycle derived from the chromanol core structure. It is a member of the chromanol family, which includes compounds like tocopherols and tocotrienols, known for their antioxidant properties. These compounds are found in various photosynthetic organisms, including plants, algae, and cyanobacteria .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-6-chromanol can be synthesized through several methods. One common approach involves the reduction of dihydrocoumarins using aluminum hydrides . Another method includes the titanocene-catalyzed reduction of dihydrocoumarin . Additionally, the double reduction of coumarins into 2-chromanols is also a viable route .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and reagents to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for industrial-scale synthesis .
化学反应分析
Types of Reactions: 2-Methyl-6-chromanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions often involve reagents like aluminum hydrides or titanocene catalysts.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various chromanol derivatives .
科学研究应用
2-Methyl-6-chromanol is a chemical compound that forms the core structure of chromanols and chromenols, a class of bicyclic heterocycles . These compounds exhibit structural diversity and a range of biological activities, making them of pharmacological interest .
Core Structures and Structural Diversity
6-hydroxy-chromanols are derived from 2-methyl-3,4-dihydro-2H-chromen-6-ol, while 6-hydroxy-chromenols are derived from 2-methyl-2H-chromen-6-ol . The structural diversity in these compounds arises from side chain modifications, particularly at the R4 position, including variations in methylation patterns and the presence of isoprenoid units . These modifications lead to the formation of a variety of derivatives with different biological activities .
Applications and Biological Activities
Natural chromanols and chromenols have a wide range of biological activities, including anti-inflammatory and anti-carcinogenic effects . They can inhibit enzyme activities, bind to cellular receptors, modulate mitochondrial function, and influence gene expression . The molecular modes of action depend on the concentration of the compounds, allowing for both low- and high-affinity molecular targets .
- Antioxidant Activity: Chromanols, including tocopherols (Vitamin E vitamers), are known for their antioxidant properties . They can scavenge reactive oxygen species, such as superoxide radicals, through proton-coupled electron transfer (PCET) mechanisms . The presence and number of methyl groups on the 6-chromanol ring influence the efficiency of this scavenging activity .
- Enzyme Inhibition: Certain chromanol derivatives, such as garcinoic acids, have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and DNA polymerase β . For example, δ-garcinoic acid reduced the growth of C6 cells and RAW264.7 mouse macrophages and inhibited DNA polymerase β .
- Anti-angiogenic Activity: Some chromenols, like γ-garcinoic acid and δ-(E)-deoxy-amplexichromanol, can inhibit capillary formation in VEGF-induced human primary endothelial cells . These compounds have potential as anti-angiogenic agents, which could be useful in cancer therapy .
Chromanol and Chromenol Derivatives
The side chains attached to the chromanol core structure contribute to the diversity and bioactivity of these compounds.
- Tocopherols and Tocotrienols: These are well-known forms of Vitamin E, with α-tocopherol having the highest vitamin activity .
- Garcinoic Acids: These compounds, including γ- and δ-garcinoic acid, have shown inhibitory effects on enzymes involved in inflammation and cancer .
- Litchtocotrienols: These are hydroxylated derivatives found in lychee fruits, with variations in hydroxylation, methoxylation, and cyclization patterns .
Analysis and Separation Techniques
High-performance liquid chromatography (HPLC) is used to separate and analyze tocopherols and related compounds . Normal phase HPLC with various polar phases allows for the separation of methyl-substituted tocols, with separation factors influenced by the mobile phase composition .
Table of Tocopherol Isomers and their Methylation Patterns
| Tocol | Methylation Pattern |
|---|---|
| α-Tocopherol | 5,7,8-trimethyl |
| β-Tocopherol | 5,8-dimethyl |
| γ-Tocopherol | 7,8-dimethyl |
| δ-Tocopherol | 8-methyl |
作用机制
The mechanism of action of 2-Methyl-6-chromanol involves its antioxidant properties. It can quench reactive oxygen species (ROS) and prevent lipid peroxidation in cellular membranes . The compound interacts with molecular targets such as 5-lipoxygenase and nuclear receptors, modulating pathways like the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .
相似化合物的比较
2-Methyl-6-chromanol is similar to other chromanol derivatives like tocopherols and tocotrienols. it is unique due to its specific methylation pattern and the presence of a hydroxyl group at the 6-position . Similar compounds include:
α-Tocopherol: Known for its high vitamin E activity.
γ-Tocopherol: Another form of vitamin E with distinct biological activities.
Tocotrienols: Differ from tocopherols by having an unsaturated side chain.
属性
CAS 编号 |
32849-49-3 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
2-methyl-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C10H12O2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,11H,2-3H2,1H3 |
InChI 键 |
GPAYKKAWEFDIFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(O1)C=CC(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















